molecular formula C3H3Cl3O2 B13231189 Chloromethyl dichloroacetate CAS No. 3338-76-9

Chloromethyl dichloroacetate

Cat. No.: B13231189
CAS No.: 3338-76-9
M. Wt: 177.41 g/mol
InChI Key: FVCUMUOCIBFJLZ-UHFFFAOYSA-N
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Description

Chloromethyl 2,2-dichloroacetate is an organic compound with the molecular formula C₃H₃Cl₃O₂

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 2,2-dichloroacetate can be synthesized through the reaction of dichloroacetyl chloride with methanol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Another method involves the reaction of dichloroacetic acid with chloromethyl methyl ether under acidic conditions .

Industrial Production Methods

Industrial production of chloromethyl 2,2-dichloroacetate often involves the use of large-scale reactors where dichloroacetyl chloride is reacted with methanol. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2,2-dichloroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Oxidation Reactions: It can be oxidized to form dichloroacetic acid derivatives.

    Reduction Reactions: It can be reduced to form chloromethyl acetate.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 2,2-dichloroacetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of chloromethyl 2,2-dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift can induce apoptosis in cancer cells by disrupting their energy production pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 2,2-dichloroacetate is unique due to its combination of chloromethyl and dichloroacetate groups, which confer distinct reactivity and biological activity. Its ability to inhibit pyruvate dehydrogenase kinase makes it particularly interesting for cancer research .

Properties

CAS No.

3338-76-9

Molecular Formula

C3H3Cl3O2

Molecular Weight

177.41 g/mol

IUPAC Name

chloromethyl 2,2-dichloroacetate

InChI

InChI=1S/C3H3Cl3O2/c4-1-8-3(7)2(5)6/h2H,1H2

InChI Key

FVCUMUOCIBFJLZ-UHFFFAOYSA-N

Canonical SMILES

C(OC(=O)C(Cl)Cl)Cl

Origin of Product

United States

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